(2-Chlorophenoxy)trimethylsilane
Overview
Description
(2-Chlorophenoxy)trimethylsilane is an organosilicon compound with the molecular formula C9H13ClOSi. It is a derivative of phenol where the hydroxyl group is replaced by a trimethylsilyl group, and a chlorine atom is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chlorophenoxy)trimethylsilane can be synthesized through the reaction of 2-chlorophenol with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane. The general reaction is as follows:
2-Chlorophenol+Chlorotrimethylsilane→this compound+Hydrochloric Acid
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenoxy)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form 2-chlorophenol.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide.
Hydrolysis: Water or aqueous acids can be used to hydrolyze the trimethylsilyl group.
Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 2-Chlorophenol is formed.
Coupling Reactions: Complex organic molecules are formed.
Scientific Research Applications
(2-Chlorophenoxy)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: It can be used in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chlorophenoxy)trimethylsilane involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group can be easily introduced and removed under mild conditions, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Chlorotrimethylsilane
- 2-Chlorophenol
- Trimethylsilyl Chloride
Uniqueness
(2-Chlorophenoxy)trimethylsilane is unique due to its combination of a chlorophenyl group and a trimethylsilyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
(2-chlorophenoxy)-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClOSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLHRQHCIXYIMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346920 | |
Record name | (2-Chlorophenoxy)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17881-65-1 | |
Record name | (2-Chlorophenoxy)trimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Chlorophenoxy)trimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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